Ethyl (3R,4R,5S)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,4R,5S)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R,5S)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the cyclohexene ring or other functional groups.
Substitution: The acetamido and pentan-3-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl (3R,4R,5S)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (3R,4R,5S)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Ethyl (3R,4R,5S,6R)-5-{[(tert-butoxy)carbonyl]amino}-4-acetamido-6-methyl-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
Uniqueness
Ethyl (3R,4R,5S)-5-acetamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific stereochemistry and the combination of functional groups it possesses. This uniqueness makes it a valuable compound for various applications, as it can interact with biological systems and chemical reagents in ways that similar compounds may not .
Properties
Molecular Formula |
C16H27NO5 |
---|---|
Molecular Weight |
313.39 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-5-acetamido-4-hydroxy-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H27NO5/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)19)17-10(4)18/h9,12-15,19H,5-8H2,1-4H3,(H,17,18)/t13-,14+,15+/m0/s1 |
InChI Key |
XXASCENXARITQN-RRFJBIMHSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1O)NC(=O)C)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1O)NC(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.